



Application Notes and Protocols: SGK3-PROTAC1 for In Vitro Research

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Compound of Interest		
Compound Name:	PROTAC SGK3 degrader-1	
Cat. No.:	B2619681	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

SGK3-PROTAC1 is a potent and isoform-specific PROTAC (Proteolysis Targeting Chimera) degrader of Serum/Glucocorticoid Regulated Kinase 3 (SGK3).[1][2][3] It is a valuable chemical probe for studying the cellular functions of SGK3 and for exploring its potential as a therapeutic target, particularly in the context of cancer cell resistance to PI3K and Akt inhibitors.[1][3][4] SGK3-PROTAC1 is composed of a ligand that binds to SGK3, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SGK3.[1][2] These application notes provide a summary of the effective in vitro concentrations of SGK3-PROTAC1 and detailed protocols for key experimental assays.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of SGK3-PROTAC1 in various in vitro experimental settings.

Table 1: In Vitro Degradation of SGK3 by SGK3-PROTAC1



Cell Line	Concentration (μM)	Treatment Duration	% SGK3 Degradation	Notes
HEK293	0.1	48 hours	65%	Minimal effect on SGK1, SGK2, or S6K1 at this concentration.[1] [2][5]
HEK293	0.3	2 hours	50%	
HEK293	0.3	8 hours	80%	Maximal degradation observed at this time point.[2][3] [4]
CAMA-1	>0.1	Not Specified	Induced degradation	No degradation of SGK1 or S6K1 observed.[1][2]
ZR-75-1	>0.1	Not Specified	Induced degradation	No degradation of SGK1 or S6K1 observed.[1][2]

Table 2: In Vitro Kinase Inhibition and Selectivity of SGK3-PROTAC1

Target Kinase	IC50 (nM)	Notes
SGK3	300	[1][2][6]
S6K1	1800	Moderate degradation of S6K1 observed at higher concentrations (1–10 μM).[1] [2]
SGK1	220	High selectivity for degradation over inhibition.[6]



Table 3: Functional In Vitro Effects of SGK3-PROTAC1

Cell Line	Treatment	Concentration (µM)	Duration	Effect
CAMA-1	with GDC0941 (1 μΜ)	0.3	4 weeks	Inhibits cell growth.[5]
ZR-75-1	with GDC0941 (1 μΜ)	0.3	4 weeks	Inhibits cell growth.[5]
HEK293		>0.1	8 hours	Reduces phosphorylation of NDRG1 (an SGK3 substrate). [5]
CAMA-1	with AZD5363 (1 μM)	0.1 - 0.3	8 hours or 5 days	Restores sensitivity to Akt inhibitor.[1][4]
ZR-75-1	with GDC0941 (1 μM)	0.1 - 0.3	8 hours or 5 days	Restores sensitivity to PI3K inhibitor.[1] [4]

Signaling Pathway and Mechanism of Action

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[label="phosphorylates"]; SGK3 -> NDRG1 [label="phosphorylates"]; NDRG1 -> Proliferation [label="promotes"]; } dot Caption: Simplified SGK3 signaling pathway.

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Experimental ProtocolsWestern Blot for SGK3 Degradation

This protocol is for assessing the levels of SGK3 protein in cell lysates following treatment with SGK3-PROTAC1.

Materials:

- · Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer



- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against SGK3
- Loading control primary antibody (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Cell Lysis:
 - Plate cells and treat with desired concentrations of SGK3-PROTAC1 for the indicated times.
 - Wash cells with ice-cold PBS and lyse with lysis buffer.
 - Scrape cells and collect the lysate.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay or similar method.
- SDS-PAGE and Transfer:
 - Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
 - Boil samples at 95-100°C for 5 minutes.



- Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against SGK3 (at the recommended dilution) overnight at 4°C.
 - Wash the membrane three times with TBST for 5-10 minutes each.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection:
 - Apply the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Strip the membrane (optional) and re-probe with a loading control antibody to ensure equal protein loading.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, for example, when assessing the effect of SGK3-PROTAC1 in combination with other inhibitors.

Materials:

- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution



- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with various concentrations of SGK3-PROTAC1, alone or in combination with other compounds, for the desired duration (e.g., 5 days).
- MTT Incubation:
 - Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Solubilization:
 - Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity
 of the color is proportional to the number of viable cells.

Immunoprecipitation for Kinase Activity

This protocol can be adapted to immunoprecipitate SGK3 and assess its kinase activity or its interaction with other proteins.

Materials:

- Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
- Primary antibody against SGK3 for immunoprecipitation



- Protein A/G agarose or magnetic beads
- Wash buffer
- Kinase assay buffer
- ATP (including radiolabeled ATP if performing a kinase assay)
- Substrate for SGK3 (e.g., NDRG1 peptide)

Procedure:

- Cell Lysate Preparation:
 - Prepare cell lysates as described in the Western Blot protocol using a non-denaturing lysis buffer.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G beads for 30 minutes.
 - Incubate the pre-cleared lysate with the anti-SGK3 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
 - Pellet the beads by centrifugation and wash them several times with wash buffer.
- Kinase Assay (Optional):
 - Resuspend the beads in kinase assay buffer containing the SGK3 substrate and ATP.
 - Incubate at 30°C for a specified time.
 - Stop the reaction and analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blot with a phospho-specific antibody.



In Vitro Ubiquitination Assay

This assay is used to confirm the VHL-dependent ubiquitination of SGK3 in the presence of SGK3-PROTAC1.

Materials:

- Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D family), and VHL/Elongin B/Elongin C (VBC) complex
- Recombinant SGK3
- Ubiquitin
- SGK3-PROTAC1
- · Ubiquitination reaction buffer
- ATP

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, VBC complex, and recombinant SGK3.
 - Add SGK3-PROTAC1 or a vehicle control (e.g., DMSO).
- Incubation:
 - Incubate the reaction mixture at 37°C for 1-2 hours.
- Analysis:
 - Stop the reaction by adding Laemmli sample buffer and boiling.
 - Analyze the reaction products by SDS-PAGE and Western blot using an anti-SGK3 antibody to detect the appearance of higher molecular weight, poly-ubiquitinated SGK3



species.

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